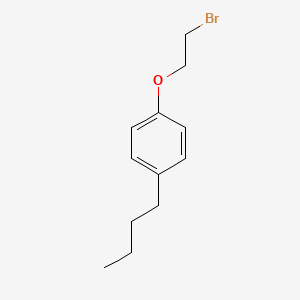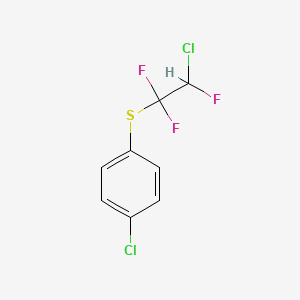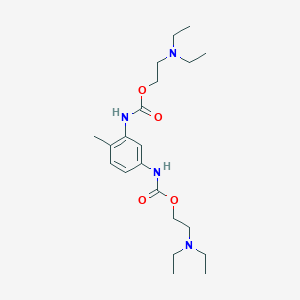![molecular formula C14H13N3O2S B11959348 2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)
2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 2-hydroxybenzoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The starting materials, 2-hydroxybenzoyl chloride and N-phenylhydrazinecarbothioamide, are fed into the reactor along with the base and solvent. The reaction is carried out under controlled temperature and pressure, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic compounds.
作用机制
The mechanism of action of 2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways in cells.
相似化合物的比较
Similar Compounds
2-(2-Hydroxybenzoyl)pyrrole N-Benzoylhydrazone: Similar structure with a pyrrole ring instead of a phenyl group.
5-(2-Hydroxybenzoyl)-2-Pyridone Analogues: Compounds with a pyridone ring and similar benzoyl substitution.
2-Thiazol-2-yl-phenol: Contains a thiazole ring and hydroxyl group, showing similar hydrogen bonding interactions.
Uniqueness
2-(2-Hydroxybenzoyl)-N-phenylhydrazinecarbothioamide is unique due to its specific combination of a benzoyl group and phenylhydrazinecarbothioamide moiety, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC 名称 |
1-[(2-hydroxybenzoyl)amino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3O2S/c18-12-9-5-4-8-11(12)13(19)16-17-14(20)15-10-6-2-1-3-7-10/h1-9,18H,(H,16,19)(H2,15,17,20) |
InChI 键 |
AZCYPCFHNBZJNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)



![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)







